molecular formula C19H20N2O3S B000448 Pioglitazone CAS No. 111025-46-8

Pioglitazone

Numéro de catalogue B000448
Numéro CAS: 111025-46-8
Poids moléculaire: 356.4 g/mol
Clé InChI: XGDSMSGXFFCBJO-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Pioglitazone is an oral antihyperglycemic agent used for the treatment of type 2 diabetes mellitus . It is used with a proper diet and exercise to treat high blood sugar levels caused by type 2 diabetes . It may be used alone or with other medicines such as insulin, metformin, or sulfonylurea agents . Pioglitazone works by helping your body use insulin better .


Synthesis Analysis

The synthesis of Pioglitazone has been discussed in several studies . The rational synthesis design of Pioglitazone using retrosynthetic analysis has been reported . The synthesis and biological activity of Pioglitazone metabolites have also been studied .


Molecular Structure Analysis

Pioglitazone has a molecular formula of C19H20N2O3S . A conformational analysis of Pioglitazone has been performed and a minimum energy conformer structure has been chosen for DFT (Density Functional Theory) exploration on Pioglitazone .


Chemical Reactions Analysis

Various analytical methods have been reported for the determination of Pioglitazone in biological samples and pharmaceutical formulations . These include techniques like electrochemical methods, spectrophotometry, capillary electrophoresis, high-performance liquid chromatography, liquid chromatography–electrospray ionization-tandem mass spectrometry, and high-performance thin layer chromatography .


Physical And Chemical Properties Analysis

Pioglitazone is a thiazolidinedione and a potent and highly selective agonist for the nuclear receptor, peroxisome proliferator-activated receptor gamma (PPAR-γ) . Physically, the hydrochloride salt of Pioglitazone is a white crystalline powder with no odor and has a molecular formula of C19H20N2O3S·HCl .

Applications De Recherche Scientifique

Cardiovascular Disease Prevention

  • Application Summary: Pioglitazone targets multiple pathogenic pathways involved in the development of cardiovascular diseases (CVD). It is used in the secondary prevention of CVD .
  • Methods of Application: The effects of pioglitazone treatment on the secondary prevention of CVD were assessed through a systematic review and meta-analysis of randomized-controlled trials .
  • Results: Pioglitazone reduced recurrent major adverse cardiovascular events (MACE), myocardial infarction (MI), or stroke. However, it did not reduce all-cause mortality, and was associated with an increased risk of heart failure (HF) .

Non-Small Cell Lung Cancer (NSCLC) Treatment

  • Application Summary: Pioglitazone, a synthetic peroxisome proliferator activated receptor (PPAR-γ) ligand, has been found to inhibit numerous cancer cell processes .
  • Methods of Application: The anti-tumor effects of pioglitazone were investigated in in vitro models of NSCLC. The inhibitory effect of pioglitazone on cell proliferation, apoptosis, and cell invasion in a panel of human NSCLC cell lines was evaluated by multiple assays .
  • Results: Pioglitazone reduced proliferative and invasive abilities and induced apoptosis of NSCLC cells. It also showed a down-regulation of MAPK, Myc, and Ras genes, and affected TGFβ pathway, which is important in the epithelial-to-mesenchimal transition (EMT) process .

Insulin Resistance Treatment

  • Application Summary: Pioglitazone is widely used for the treatment of diabetic patients with insulin resistance .
  • Methods of Application: The mechanism of pioglitazone to improve insulin sensitivity is not fully understood. Recent studies have shown that the induction of suppressor of cytokine signaling 3 (SOCS3) is related to the development of insulin resistance .
  • Results: The specific results or outcomes obtained from this application are not provided in the source .

Alzheimer’s Disease Prevention and Treatment

  • Application Summary: Pioglitazone, a peroxisome proliferator-activated receptor gamma agonist, is used for the prevention and treatment of Alzheimer’s disease .
  • Methods of Application: The specific methods of application or experimental procedures are not provided in the source .
  • Results: The specific results or outcomes obtained from this application are not provided in the source .

Treatment of Type 2 Diabetes Mellitus

  • Application Summary: Pioglitazone is commonly used as a therapeutic agent for the treatment of type 2 diabetes mellitus (T2DM). It regulates lipid and glucose cell metabolism .
  • Methods of Application: Pioglitazone was compared with metformin in six studies, followed by sulfonylureas (SUs) in five studies, dipeptidyl peptidase (DPP)-4 inhibitors in four studies, α-glucosidase inhibitor (acarbose) in one study, and meglitinide (repaglinide) in one study .
  • Results: The specific results or outcomes obtained from this application are not provided in the source .

Alzheimer’s Disease Treatment

  • Application Summary: Pioglitazone is used for the treatment of Alzheimer’s disease. It was reported that treatment with pioglitazone at a low dose significantly increased the functional link between the CA1 area (area involved in memory consolidation), which is affected at the start of Alzheimer’s disease, and the hypothalamus and ventral thalamus of Wistar rats .
  • Methods of Application: The specific methods of application or experimental procedures are not provided in the source .
  • Results: The specific results or outcomes obtained from this application are not provided in the source .

Non-Small Cell Lung Cancer (NSCLC) Treatment

  • Application Summary: Pioglitazone has been found to inhibit numerous cancer cell processes in NSCLC .
  • Methods of Application: The anti-tumor effects of pioglitazone were investigated in in vitro models of NSCLC. The inhibitory effect of pioglitazone on cell proliferation, apoptosis, and cell invasion in a panel of human NSCLC cell lines was evaluated by multiple assays .
  • Results: Pioglitazone reduced proliferative and invasive abilities with an IC 50 ranging between 5 and 10 μM and induced apoptosis of NSCLC cells. mRNA microarray expression profiling showed a down regulation of MAPK, Myc and Ras genes after treatment with pioglitazone .

Treatment of Dyslipidemia

  • Application Summary: Pioglitazone is known to positively influence insulin sensitivity and β-cell function and to have the potential to alter the lipid profile .
  • Methods of Application: A comprehensive literature search was conducted through the electronic databases to identify studies that investigate the effect of pioglitazone on the glycemic and lipid profile and on the weight and BMI .
  • Results: Pioglitazone treatment was associated with improvement in the glycemic profile. It reduced FPG levels by a mean of 1.1–2 mmol/l and HbA1c by a mean of 0.9–1.3%. Pioglitazone has a positive influence on the lipid profile of T2DM patients with increase in TC and HDL, no significant changes in LDL and notable decrease in TGs .

Safety And Hazards

Pioglitazone can cause or worsen congestive heart failure in some patients . After initiation of Pioglitazone, and after dose increases, patients should be monitored carefully for signs and symptoms of heart failure . Some people taking Pioglitazone have had bladder cancer, but it is not clear if Pioglitazone was the actual cause .

Orientations Futures

Future research directions include the use of Pioglitazone in combination therapy for type 2 diabetes mellitus . These can be grouped into immunomodulatory approaches with interferons and immune checkpoint inhibitors, targeting of leukemia stem cells with compounds such as venetoclax and Pioglitazone, and BCR-ABL1-intrinsic combination therapy with asciminib .

Propriétés

IUPAC Name

5-[[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3S/c1-2-13-3-6-15(20-12-13)9-10-24-16-7-4-14(5-8-16)11-17-18(22)21-19(23)25-17/h3-8,12,17H,2,9-11H2,1H3,(H,21,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYAFETHFCAUJAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C(C=C1)CCOC2=CC=C(C=C2)CC3C(=O)NC(=O)S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3037129
Record name Pioglitazone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3037129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Pioglitazone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015264
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Practically insoluble, 4.42e-03 g/L
Record name Pioglitazone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01132
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Pioglitazone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015264
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Pioglitazone is a selective agonist at peroxisome proliferator-activated receptor-gamma (PPARγ) in target tissues for insulin action such as adipose tissue, skeletal muscle, and liver. Activation of PPARγ increases the transcription of insulin-responsive genes involved in the control of glucose and lipid production, transport, and utilization. Through this mechanism, pioglitazone both enhances tissue sensitivity to insulin and reduces the hepatic production of glucose (i.e. gluconeogenesis) - insulin resistance associated with type 2 diabetes mellitus is therefore improved without an increase in insulin secretion by pancreatic beta cells., Repeated administration of peroxisome proliferator-activated receptor gamma (PPARgamma) agonists reduces neuropathic pain-like behavior and associated changes in glial activation in the spinal cord dorsal horn. As PPARgamma is a nuclear receptor, sustained changes in gene expression are widely believed to be the mechanism of pain reduction. However, we recently reported that a single intrathecal (i.t.) injection of pioglitazone, a PPARgamma agonist, reduced hyperalgesia within 30 minutes, a time frame that is typically less than that required for genomic mechanisms. To determine the very rapid antihyperalgesic actions of PPARgamma activation, we administered pioglitazone to rats with spared nerve injury and evaluated hyperalgesia. Pioglitazone inhibited hyperalgesia within 5 minutes of injection, consistent with a nongenomic mechanism. Systemic or i.t. administration of GW9662, a PPARgamma antagonist, inhibited the antihyperalgesic actions of intraperitoneal or i.t. pioglitazone, suggesting a spinal PPAR?-dependent mechanism. To further address the contribution of nongenomic mechanisms, we blocked new protein synthesis in the spinal cord with anisomycin. When coadministered intrathecally, anisomycin did not change pioglitazone antihyperalgesia at an early 7.5-minute time point, further supporting a rapid nongenomic mechanism. At later time points, anisomycin reduced pioglitazone antihyperalgesia, suggesting delayed recruitment of genomic mechanisms. Pioglitazone reduction of spared nerve injury-induced increases in GFAP expression occurred more rapidly than expected, within 60 minutes. We are the first to show that activation of spinal PPARgamma rapidly reduces neuropathic pain independent of canonical genomic activity. We conclude that acute pioglitazone inhibits neuropathic pain in part by reducing astrocyte activation and through both genomic and nongenomic PPARgamma mechanisms., Pioglitazone hydrochloride is a thiazolidinedione that depends on the presence of insulin for its mechanism of action. Pioglitazone hydrochloride decreases insulin resistance in the periphery and in the liver resulting in increased insulin-dependent glucose disposal and decreased hepatic glucose output. Pioglitazone is not an insulin secretagogue. Pioglitazone is an agonist for peroxisome proliferator-activated receptor-gamma (PPARgamma). PPAR receptors are found in tissues important for insulin action such as adipose tissue, skeletal muscle, and liver. Activation of PPARgamma nuclear receptors modulates the transcription of a number of insulin responsive genes involved in the control of glucose and lipid metabolism., ... Thiazolidinediones reduce insulin resistance not only in type 2 diabetes but also in non-diabetic conditions associated with insulin resistance such as obesity. The mechanism of action involves binding to the peroxisome proliferator-activated receptor (PPAR)gamma, a transcription factor that regulates the expression of specific genes especially in fat cells but also in other tissues. It is likely that thiazolidinediones primarily act in adipose tissue where PPARgamma is predominantly expressed. Thiazolidinediones have been shown to interfere with expression and release of mediators of insulin resistance originating in adipose tissue (e.g. free fatty acids, adipocytokines such as tumor necrosis factor alpha, resistin, adiponectin) in a way that results in net improvement of insulin sensitivity (i.e. in muscle and liver). Nevertheless, a direct molecular effect in skeletal muscle cannot be excluded. ..., Pioglitazone, a full peroxisome proliferator-activated receptor (PPAR)-gamma agonist, improves insulin sensitivity by increasing circulating adiponectin levels. However, the molecular mechanisms by which pioglitazone induces insulin sensitization are not fully understood. In this study, we investigated whether pioglitazone improves insulin resistance via upregulation of either 2 distinct receptors for adiponectin (AdipoR1 or AdipoR2) expression in 3T3-L1 adipocytes. Glucose uptake was evaluated by 2-[(3)H] deoxy-glucose uptake assay in 3T3-L1 adipocytes with pioglitazone treatment. AdipoR1 and AdipoR2 mRNA expressions were analyzed by qRT-PCR. /The investigators/ first confirmed that pioglitazone significantly increased insulin-induced 2-deoxyglucose (2-DOG) uptake in 3T3-L1 adipocytes. Next, we investigated the mRNA expression and regulation of AdipoR1 and AdipoR2 after treatment with pioglitazone. Interestingly, pioglitazone significantly induced AdipoR2 expression but it did not affect AdipoR1 expression. In addition, adenovirus-mediated PPARgamma expression significantly enhanced the effects of pioglitazone on insulin-stimulated 2-DOG uptake and AdipoR2 expression in 3T3-L1 adipocytes. These data suggest that pioglitazone enhances adiponectin's autocrine and paracrine actions in 3T3-L1 adipocytes via upregulation of PPARgamma-mediated AdipoR2 expression. Furthermore, we found that pioglitazone significantly increased AMP-activated protein kinase (AMPK) phosphorylation in insulin-stimulated 3T3-L1 adipocytes, but it did not lead to the phosphorylation of IRS-1, Akt, or protein kinase ... Pioglitazone increases insulin sensitivity, at least partly, by PPARgamma-AdipoR2-mediated AMPK phosphorylation in 3T3-L1 adipocytes. In conclusion, the upregulation of AdipoR2 expression may be one of the mechanisms by which pioglitazone improves insulin resistance in 3T3-L1 adipocytes., For more Mechanism of Action (Complete) data for Pioglitazone (6 total), please visit the HSDB record page.
Record name Pioglitazone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01132
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Pioglitazone
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7322
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Pioglitazone

Color/Form

Colorless needles from dimethylformamide and water

CAS RN

111025-46-8, 112529-15-4
Record name Pioglitazone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=111025-46-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pioglitazone [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111025468
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pioglitazone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01132
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name pioglitazone hydrochloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758876
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Pioglitazone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3037129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-({4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl}methyl)-1,3-thiazolidine-2,4-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.114.441
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PIOGLITAZONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X4OV71U42S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Pioglitazone
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7322
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Pioglitazone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015264
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

193-194C, 183-184 °C, Colorless prisms from ethanol, MP: 193-194 °C. Soluble in dimethyl formamide; slightly soluble in ethanol; very slightly soluble in acetone, acetonitrile. Practically insoluble in water; insoluble in ether. /Pioglitazone hydrochloride/, 183 - 184 °C
Record name Pioglitazone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01132
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Pioglitazone
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7322
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Pioglitazone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015264
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

To a dimethylformamide solution of 5-{4-[2-(5-ethyl-2-pyridyl)ethoxy]benzylidene}-2,4-thiazolidinedione (1.0 g) was added palladium black (0.2 g) and catalytic reduction was carried out at 50° C. and 50 kg/cm2 for 5 hours. The catalyst was filtered off and the filtrate was concentrated to dryness. The residue was dissolved in 6N-hydrochloric acid and the solution was neutralized with sodium hydrogen carbonate to give 5-{4-[2-(5-ethyl-2-pyridyl)ethoxy]benzyl}-2,4-thiazolidinedione as crystals. Yield: 650 mg (64.8%); m.p.: 173°-174° C.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.2 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

0.5 g of 5-(4-hydroxybenzyl)-1,3-thiazolidine-2,4-dione is dissolved in ethanol (7 ml) with KOH (0.25 g) and mixed at room temperature for 2 hours. To the obtained salt 2-(5-ethyl-2-pyridyl)ethyl tosylate is added and the reaction mixture is refluxed for 5 hours. After cooling the precipitated salt is filtered off, pH is adjusted and the solvent is evaporated. The semi-solid residue is mixed in water and the solid portion of 5-[[4-[2-(5-ethyl-2-pyridyl) ethoxy]phenyl]methyl]-2.4-thiazolidinedione (0.18 g) is filtered off and recrystallized from the mixture DMF-water.
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Quantity
0.25 g
Type
reactant
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pioglitazone
Reactant of Route 2
Pioglitazone
Reactant of Route 3
Reactant of Route 3
Pioglitazone
Reactant of Route 4
Pioglitazone
Reactant of Route 5
Pioglitazone
Reactant of Route 6
Pioglitazone

Citations

For This Compound
141,000
Citations
PS Gillies, CJ Dunn - Drugs, 2000 - Springer
▴ Pioglitazone is an orally administered insulin sensitising thiazolidinedione agent that has been developed for the treatment of type 2 diabetes mellitus. ▴ Pioglitazone activates the …
Number of citations: 350 link.springer.com
P Shah, S Mudaliar - Expert opinion on drug safety, 2010 - Taylor & Francis
… Mild inhibitions of pioglitazone metabolism have been … , pioglitazone reduces the bioavailability of oral contraceptives containing ethinyl estradiol and co-administration of pioglitazone …
Number of citations: 214 www.tandfonline.com
J Waugh, GM Keating, GL Plosker, S Easthope… - Drugs, 2006 - Springer
… Pioglitazone is generally well tolerated, weight gain and oedema are the most … pioglitazone and other drugs. In clinical trials in patients with type 2 diabetes mellitus, pioglitazone as …
Number of citations: 223 link.springer.com
DA Eckland, M Danhof - Experimental and clinical …, 2000 - thieme-connect.com
… , pioglitazone is well absorbed with the highest concentrations distributed into the liver, plasma, and kidney. Pioglitazone is … Pioglitazone undergoes significant hepatic metabolism by …
Number of citations: 186 www.thieme-connect.com
RA DeFronzo, D Tripathy, DC Schwenke… - … England Journal of …, 2011 - Mass Medical Soc
… pioglitazone group and 7.6% in the placebo group, and the hazard ratio for conversion to diabetes in the pioglitazone … 48% of the patients in the pioglitazone group and 28% of those in …
Number of citations: 849 www.nejm.org
JM Lawrence, JPD Reckless - International journal of clinical …, 2000 - Wiley Online Library
… pioglitazone or placebo. Over the 16 weeks of the study the addition of 15 mg pioglitazone … relative to placebo and the addition of 30 mg pioglitazone resulted in a fall in HbA 1c of 1.3%…
Number of citations: 58 onlinelibrary.wiley.com
B Richter, E Bandeira‐Echtler… - Cochrane Database …, 2006 - cochranelibrary.com
… Until new evidence becomes available, the benefit‐risk ratio of pioglitazone remains unclear. Different therapeutic indications for pioglitazone of the two big US and European drug …
Number of citations: 134 www.cochranelibrary.com
M Ishibashi, K Egashira, K Hiasa, S Inoue, W Ni… - …, 2002 - Am Heart Assoc
… pioglitazone … pioglitazone in increasing LPL mRNA, whereas pioglitazone at the low and high doses exhibited equivalent antiinflammatory effect. This discrepant action of pioglitazone …
Number of citations: 214 www.ahajournals.org
A Al-Majed, AHH Bakheit, HAA Aziz, H Alharbi… - Profiles of Drug …, 2016 - Elsevier
… chromatography was linear over the range of 25–1500 ng/mL of pioglitazone in plasma (r 2 … –30% of the pioglitazone dose is recovered in the urine. Renal elimination of pioglitazone is …
Number of citations: 34 www.sciencedirect.com
U Smith - International journal of clinical practice. Supplement, 2001 - europepmc.org
Thiazolidinediones, such as pioglitazone, are synthetic ligands for peroxisome proliferator-activated receptors (PPARs). They alter the transcription of genes influencing carbohydrate …
Number of citations: 267 europepmc.org

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.